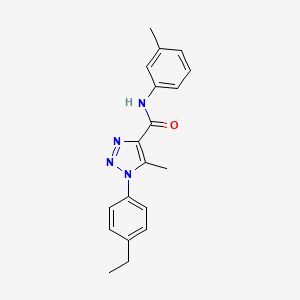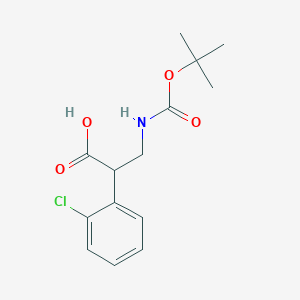
1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and their utility in various chemical syntheses. The structure of the compound suggests that it contains a triazole ring substituted with ethyl and methyl groups, as well as a carboxamide functionality, which could potentially be modified to yield various analogs with different properties and activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," particularly the azide-alkyne cycloaddition reaction. Paper describes an efficient method for synthesizing fully substituted 1,2,3-triazoles using organic azides and terminal alkynes, which could be analogous to the synthesis of the compound . The base-mediated reaction described tolerates various substituents, indicating that the synthesis of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" could potentially be achieved through a similar approach. Additionally, paper outlines a one-pot multicomponent synthesis protocol that could be adapted for the synthesis of the compound, utilizing commercially available azides, amines, and diketene.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring can significantly influence the compound's chemical and biological properties. For instance, paper discusses the synthesis of a triazole derivative with a methyl group at the 1-position and a phenyl group at the 4-position, which could be structurally related to the compound . The presence of the carboxamide group in the compound could also affect its molecular conformation and hydrogen bonding capabilities.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. Paper shows that isomeric triazoles can undergo rearrangement and alkylation reactions, which could be relevant to the chemical behavior of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide." The equilibrium between isomeric triazoles and diazomalondiamides, as well as the formation of mesoionic triazol-5-olates upon alkylation, are notable reactions that could be explored for the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their substitution patterns. While the papers provided do not directly discuss the physical and chemical properties of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide," insights can be drawn from related compounds. For example, the synthesis methods described in papers and suggest that the compound could be obtained in good to high chemical yields, indicating a potentially stable and efficient synthesis process. The presence of the carboxamide group could also confer increased solubility in polar solvents, which is beneficial for pharmaceutical applications.
科学的研究の応用
Antimicrobial Activities
1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their potential antimicrobial activities. For instance, a study on novel 1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains such as Escherichia coli, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Compounds within this series showed potent antibacterial effects against S. aureus and antifungal activities against C. albicans, highlighting their selective action and promising applications in combating microbial infections (Pokhodylo et al., 2021).
Chemical Synthesis and Derivative Exploration
The chemical synthesis of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives has been a subject of significant interest. Research has focused on developing novel synthetic pathways and exploring the chemical behavior of triazole derivatives. For example, a study detailed the microwave-assisted synthesis of some hybrid molecules containing 1,2,4-triazole moieties, investigating their biological activities. These compounds displayed good to moderate antimicrobial activities against various microorganisms, showcasing their potential in medicinal chemistry and pharmaceutical applications (Başoğlu et al., 2013).
Photophysical Properties and Fluorescence
Another area of research involves the investigation of the photophysical properties of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide derivatives. Studies on novel triazole derivatives have explored their fluorescence characteristics, demonstrating their potential as blue-emitting fluorophores. These compounds exhibit absorption in the near-visible and visible regions, emitting in the blue and green regions, which could be valuable for applications in fluorescent probes and materials science (Padalkar et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-15-8-10-17(11-9-15)23-14(3)18(21-22-23)19(24)20-16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIGPZONDAVSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)


![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)